Phenol, 4-[2-(2-pyridinyloxy)propoxy]-
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Description
Phenol, 4-[2-(2-pyridinyloxy)propoxy]-, also known as 4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol, is a chemical compound with the molecular formula C20H19NO4 and a molecular weight of 337.37 . It is a metabolite of Pyriproxyfen, a pyridine-based pesticide used against a variety of arthropods, particularly to protect cotton crops against whitefly .
Molecular Structure Analysis
The molecular structure of Phenol, 4-[2-(2-pyridinyloxy)propoxy]- consists of 20 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure would be best visualized using a molecular viewer.Physical And Chemical Properties Analysis
Phenol, 4-[2-(2-pyridinyloxy)propoxy]- has a predicted boiling point of 509.2±50.0 °C and a predicted density of 1?±.0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is stable under recommended storage conditions .Scientific Research Applications
Insecticidal Activities
Based on the structural framework of a pyriproxyfen metabolite, this compound has been synthesized and tested for its insecticidal activities against Plutella xylostella and Myzus persicae . Some of the derivatives displayed moderate to high insecticidal activities at a concentration of 600 μg/mL . For example, compound 5j displayed an insecticidal activity value of 87.5% against Myzus persicae .
Ovicidal Activities
The compound has also been tested for its ovicidal activities against Helicoverpa armigera eggs . The ovicidal activity of some compounds was determined to be 100% . This suggests that the compound could be used in pest control strategies, particularly for managing populations of Helicoverpa armigera.
Pyriproxyfen Derivatives
The compound is a derivative of pyriproxyfen, a juvenile hormone analogue . Pyriproxyfen is known to be highly selective for target organisms with lower mammalian toxicity, and has been clinically used to control the spread of a wide range of arthropods .
Degradation in Water-Sediment System
The aerobic aquatic soil metabolism of the compound was examined in a UK lake water-sediment system . The study found that the partition of the compound in water to the bottom sediment was more rapid under illumination, with concomitantly enhanced degradation in the total system .
Photodegradation
The compound is known to undergo photodegradation . The main photoproduct of the compound in sterile water, formed via cleavage of the central ether bond, was further degraded via oxidation in the illuminated water-sediment system .
Hydroxylation
Hydroxylation at the 4-position of the phenoxyphenyl moiety, which dominantly proceeds in darkness, was observed as a transient reaction in the early period of illumination .
properties
IUPAC Name |
4-(2-pyridin-2-yloxypropoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-11(18-14-4-2-3-9-15-14)10-17-13-7-5-12(16)6-8-13/h2-9,11,16H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEXMCPZWLJVDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)O)OC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567014 |
Source
|
Record name | 4-{2-[(Pyridin-2-yl)oxy]propoxy}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-[2-(2-pyridinyloxy)propoxy]- | |
CAS RN |
142346-93-8 |
Source
|
Record name | 4-{2-[(Pyridin-2-yl)oxy]propoxy}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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